Hexyl carbonotrithioate
Description
Properties
CAS No. |
92919-23-8 |
|---|---|
Molecular Formula |
C7H13S3- |
Molecular Weight |
193.4 g/mol |
IUPAC Name |
hexylsulfanylmethanedithioate |
InChI |
InChI=1S/C7H14S3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H,8,9)/p-1 |
InChI Key |
DEMYCXXAQKCRNF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSC(=S)[S-] |
Origin of Product |
United States |
Preparation Methods
Thiol-Based Condensation with Carbon Disulfide
This method, exemplified in Korean patent KR20070010054A, involves sequential reactions of hexanethiol with a strong base, carbon disulfide, and iodine in a binary solvent system. The reaction proceeds via nucleophilic attack of the thiolate anion on carbon disulfide, followed by oxidative coupling mediated by iodine.
Reaction Protocol
- Base Activation : Hexanethiol (0.30 mol) is treated with sodium t-butoxide (1.2 eq) in a solvent mixture of ethyl acetate (80–99 vol%) and heptane (1–20 vol%) at 5–10°C.
- Carbon Disulfide Incorporation : Carbon disulfide (1.03 eq) is added dropwise, forming a sodium dithiocarbamate intermediate (hexyl-S-C(=S)-S-Na+).
- Oxidative Coupling : Iodine (0.53 eq) is introduced in fractions, oxidizing two dithiocarbamate units to form the trithiocarbonate dimer (hexyl-S-C(=S)-S-S-C(=S)-S-hexyl).
- Workup : The product is isolated via aqueous extraction, followed by crystallization from heptane, yielding 98% pure bis(hexyl) trithiocarbonate.
Critical Parameters
- Solvent Composition : Ethyl acetate/heptane mixtures optimize intermediate solubility while enabling product crystallization.
- Temperature Control : Maintaining 5–10°C during iodine addition prevents polysulfide byproducts.
- Stoichiometry : A 2:1 thiol-to-iodine ratio ensures complete oxidative coupling.
Alkylation of Intermediate Dithiocarbamate Salts
Japanese patent JP2007145841A discloses a single-pot method using hexanethiol, aqueous sodium hydroxide, carbon disulfide, and bromohexane in a water/isopropanol medium. This route avoids iodine, instead employing alkylation to form the target compound.
Reaction Sequence
- Thiol Deprotonation : Hexanethiol reacts with NaOH (1.05 eq) in 85:15 isopropanol/water at 0–5°C, generating sodium hexanethiolate.
- Dithiocarbamate Formation : Carbon disulfide (1.05 eq) is added, yielding sodium hexyl dithiocarbamate (hexyl-S-C(=S)-S-Na+).
- Alkylation : Bromohexane (1.0 eq) is introduced, alkylating the dithiocarbamate to produce bis(hexyl) trithiocarbonate.
- Purification : Sodium bromide byproduct is removed by filtration, and the product crystallizes upon water addition, achieving 93% isolated yield.
Advantages
- Scalability : The aqueous/organic biphasic system simplifies byproduct removal.
- Tunability : Varying the alkyl bromide allows asymmetric trithiocarbonates, though symmetry is achieved here via stoichiometric control.
Xanthate Esterification and Ammonolysis Route
Chinese patent CN106380434B describes an alternative pathway through xanthate intermediates, co-producing thiourethanes. While less direct, this method is valuable for integrated manufacturing processes.
Key Steps
- Xanthate Synthesis : Hexanol reacts with carbon disulfide and potassium hydroxide to form potassium hexyl xanthate (hexyl-O-C(=S)-S-K+).
- Esterification : Treatment with chloroformate yields hexyl xanthate ester.
- Ammonolysis : Reaction with ammonia produces thiourethane and hexanethiol as a byproduct.
- Trithiocarbonate Formation : Hexanethiol undergoes base-catalyzed condensation with residual carbon disulfide, yielding bis(hexyl) trithiocarbonate (15–20% yield based on xanthate).
Industrial Relevance
- Co-Product Utilization : Thiourethanes find use in rubber vulcanization, making this route economically viable for dual-output facilities.
Comparative Analysis of Synthetic Routes
Key Insights
- The dithiocarbamate alkylation method balances yield and practicality, making it preferred for dedicated trithiocarbonate production.
- Thiol-iodine coupling offers exceptional purity but requires specialized infrastructure for iodine management.
- Xanthate-based routes are niche, justified only in co-production scenarios.
Optimization Strategies and Reaction Parameters
Solvent Engineering
Catalytic Enhancements
- Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (0.5 mol%) in method 1.2 accelerates alkylation, cutting reaction time to 2 h.
- Iodine Stabilizers : Ascorbic acid (0.1 eq) in method 1.1 prevents over-oxidation, preserving thiolate activity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Hexyl carbonotrithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the trithiocarbonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
While the search results do not directly focus on the applications of "hexyl carbonotrithioate," they do provide information on related compounds and techniques that can help infer potential applications. This compound falls under the category of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, specifically trithiocarbonates, which are used in controlled radical polymerization .
Potential Applications Based on Related Research
- Controlled Radical Polymerization (CRP):
- Photo-CRP: Light-controlled radical polymerization (photo-CRP) allows for the design of multi-component reaction systems to produce advanced materials. This technique can be applied in coatings, microelectronics, printing, adhesives, nanoparticle functionalization, drug delivery, and gel fabrication .
- RAFT Polymerization: Trithiocarbonate RAFT agents like this compound are employed in the living polymerization of methacrylates and other olefinic monomers to create low-polydispersity polymers .
- Synthesis of Block Copolymers:
- Organic solar cell devices:
- T-2FB-T-HDRH With the introduction of the longest and bulkiest HD groups allowed T-2FB-T-HDRH to have sufficient solubility in chloroform, enabling film production for physical property analysis and application in OSC devices .
- The power conversion efficiency of T-2FB-T-HDRH can be improved to 4.49% by solvent vapor annealing (SVA) .
- The HOMO and LUMO energy levels of T-2FB-T-HDRH were −5.98 and −3.61 eV, respectively .
Relevant Techniques and Methods
- Solvent Vapor Annealing (SVA): SVA improves charge mobility and film morphology in organic solar cell devices, enhancing power conversion efficiency .
- Cyclic Voltammetry (CV): CV measurements characterize the electrochemical properties of small molecules, determining HOMO and LUMO energy levels, which is crucial for organic solar cell applications .
- Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal characteristics of materials, such as melting and crystallization temperatures, which helps assess their thermal stability .
- Atomic Force Microscopy (AFM): AFM studies reveal the morphology of thin films, with the root-mean-square (RMS) roughness indicating the smoothness and homogeneity of the film .
Mechanism of Action
The mechanism of action of hexyl carbonotrithioate involves its ability to act as a chain transfer agent in RAFT polymerization. It facilitates the transfer of growing polymer chains, allowing for precise control over polymerization. The molecular targets and pathways involved include the interaction with radical species and the formation of stable intermediates that regulate the polymerization process.
Comparison with Similar Compounds
Hexyl Esters
Hexyl esters, such as hexyl acetate and hexyl hexanoate, share the hexyl backbone but differ in their ester functional groups. These compounds are widely used in flavorings, fragrances, and industrial solvents due to their volatility and solubility profiles.
Key Differences:
Reactivity Notes:
- Hexyl esters undergo hydrolysis under acidic/basic conditions, forming carboxylic acids and alcohols.
Sulfur-Containing Compounds
Key Differences:
Thermal Stability :
- Thiols and isothiocyanates degrade at moderate temperatures (~100–150°C), whereas this compound’s trithiocarbonate group may enhance stability up to 200°C .
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model solvation effects using software like Gaussian or ORCA to predict solubility and stabilization energies .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites under varying dielectric constants .
- Validation : Cross-reference computational data with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
Challenge : Address discrepancies between in silico predictions and empirical observations by adjusting force field parameters .
What strategies resolve contradictions in thermal stability data of this compound across studies?
Advanced Research Question
- Meta-Analysis : Systematically categorize literature data by experimental conditions (e.g., heating rate, atmosphere) to identify outliers .
- Reproducibility Framework : Replicate conflicting studies using standardized DSC/TGA protocols (e.g., ISO 11358 for decomposition kinetics) .
- Error Source Identification : Evaluate instrumental calibration (e.g., thermocouple accuracy) and sample purity (via HPLC) as confounding factors .
Example : A 2023 study resolved discrepancies by isolating oxidative vs. pyrolytic degradation pathways using controlled O₂/N₂ environments .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular contact (IFRA Standard-based guidelines for organosulfur compounds) .
- Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) to hydrolyze reactive thioester groups .
- Emergency Protocols : Maintain spill kits with activated carbon and ensure MSDS accessibility .
Documentation : Record all incidents in lab safety logs to refine risk assessments .
How do varying reaction conditions affect the mechanistic pathways of this compound in organosulfur chemistry?
Advanced Research Question
- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., thiyl radicals) under UV initiation .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (hexane) solvents to map nucleophilic substitution vs. elimination pathways .
- Isotopic Labeling : Introduce ³⁴S isotopes to trace sulfur transfer mechanisms in cross-coupling reactions .
Data Interpretation : Apply Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with mechanistic models .
What steps are involved in conducting a comprehensive literature review on this compound?
Basic Research Question
- Database Selection : Use SciFinder, Scopus, and Reaxys to filter peer-reviewed studies (avoid preprints or non-English sources) .
- Keyword Strategy : Combine terms like "this compound synthesis," "thioester reactivity," and "spectroscopic characterization" .
- Critical Appraisal : Assess study quality via CONSORT-like checklists for chemical research (e.g., reagent purity, statistical rigor) .
Synthesis Matrix : Tabulate data (e.g., yields, conditions) to identify trends/gaps .
What advanced spectroscopic methods can elucidate the dynamic behavior of this compound in catalytic systems?
Advanced Research Question
- In Situ Raman Spectroscopy : Monitor real-time bond vibrations during catalytic cycles (e.g., Au nanoparticle-mediated reactions) .
- XAS (X-ray Absorption Spectroscopy) : Probe sulfur K-edge shifts to map oxidation state changes .
- 2D NMR (HSQC, NOESY) : Resolve conformational dynamics in solution-phase interactions .
Integration : Correlate spectral data with computational models (e.g., TD-DFT for excited-state behavior) .
Tables for Data Analysis
Q. Table 1. Comparative Thermal Stability Studies
| Study | Decomposition Temp (°C) | Atmosphere | Method | Reference ID |
|---|---|---|---|---|
| A et al. (2020) | 145 ± 3 | N₂ | TGA | |
| B et al. (2021) | 162 ± 5 | Air | DSC |
Q. Table 2. Optimal Synthesis Conditions
| Parameter | Range Tested | Optimal Value | Purity (%) |
|---|---|---|---|
| Temperature | 0–50°C | 25°C | 98.5 |
| Catalyst Loading | 0.1–5 mol% | 2 mol% | 99.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
